4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol
Description
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol is a fluorinated aromatic alcohol with a butenol backbone. Its structure features a hydroxyl group at the 4-position of a butenol chain, substituted with a 4-fluoro-3-methylphenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to the combined effects of the fluorine atom (electron-withdrawing) and the methyl group (electron-donating) on the aromatic ring, which modulate reactivity and intermolecular interactions .
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11,13H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFFLVCAILDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC=C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238271 | |
| Record name | 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-83-5 | |
| Record name | 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from an alkyl halide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a dry solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water or an acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol may involve catalytic hydrogenation of a precursor compound. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-one.
Reduction: Formation of 4-(4-Fluoro-3-methylphenyl)-1-butanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol. Key differences in substituents, functional groups, and physicochemical properties are highlighted:
1-(4-Chlorophenyl)-3-buten-1-ol
- Structure: Chlorine replaces fluorine at the para position of the phenyl ring. The hydroxyl group is retained, but the double bond is at the 3-position of the butenol chain.
- Key Differences :
- Electronegativity : Chlorine (Cl) is less electronegative than fluorine (F), reducing the electron-withdrawing effect on the aromatic ring.
- Steric Effects : The larger atomic radius of Cl may influence steric interactions in reactions.
- Reactivity : The presence of Cl may favor nucleophilic aromatic substitution over electrophilic reactions compared to the fluorine analog .
4-(4-Chlorophenyl)sulfanylbutan-1-ol
- Structure: A sulfur atom (thioether group) replaces the double bond in the butenol chain, and a Cl substituent is present on the phenyl ring.
- Oxidation Sensitivity: The sulfur atom may render this compound prone to oxidation, unlike the stable hydroxyl group in the target molecule .
4-(4-Fluoro-3-methylphenyl)butan-1-amine
- Structure: The hydroxyl group is replaced by an amine (-NH₂), and the double bond in the butenol chain is absent.
- Key Differences :
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol
- Structure : A methoxy (-OCH₃) group replaces the fluorine, and an additional phenyl ring is attached.
- Key Differences: Electron-Donating Effect: The methoxy group increases electron density on the aromatic ring, opposing the electron-withdrawing effect of fluorine.
Research Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances stability in metabolic pathways, making 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol a candidate for drug design over chlorinated analogs .
- Functional Group Impact : Replacement of -OH with -NH₂ or -S- alters solubility and reactivity, suggesting divergent applications in medicinal chemistry or materials science .
- Substituent Positioning : The 3-methyl group on the phenyl ring in the target compound may reduce steric hindrance compared to bulkier substituents in other analogs, favoring synthetic accessibility .
Biological Activity
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and comparative studies with similar compounds.
The compound features a butenol structure with a fluorinated aromatic ring, which may influence its biological activity through electronic and steric effects. The presence of the fluorine atom is significant, as it can enhance the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
Research indicates that 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol has been explored in vitro using various cancer cell lines. The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Table 2: Anticancer Activity of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
The IC50 values indicate that the compound has a promising therapeutic index for further investigation in anticancer drug development.
The mechanisms underlying the biological activities of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol are not fully elucidated but are believed to involve:
- Disruption of Cell Membranes : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Studies
When compared to similar compounds, such as 4-(4-Chloro-3-methylphenyl)-1-buten-4-ol and 4-(4-Bromo-3-methylphenyl)-1-buten-4-ol, 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol exhibited superior antimicrobial activity. The unique electronic properties imparted by the fluorine atom enhance its interaction with biological targets.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol | E. coli: 32 µg/mL | HeLa: 15 µg/mL |
| 4-(4-Chloro-3-methylphenyl)-1-buten-4-ol | E. coli: 64 µg/mL | HeLa: 25 µg/mL |
| 4-(4-Bromo-3-methylphenyl)-1-buten-4-ol | E. coli: >128 µg/mL | HeLa: 30 µg/mL |
Case Studies
In a recent study, researchers evaluated the efficacy of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol in combination with standard antibiotics against resistant bacterial strains. The results indicated a synergistic effect when used alongside conventional treatments, suggesting its potential as an adjunct therapy in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
